molecular formula C17H24BClN2O2S B12879097 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12879097
M. Wt: 366.7 g/mol
InChI Key: PZDXLTMVHFNMSP-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a chlorothiophene moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution can introduce various functional groups onto the chlorothiophene ring.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dioxaborolane group allows for interactions with biological molecules, potentially inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Chlorothiophen-2-yl)-1-isopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, chlorothiophene moiety, and dioxaborolane group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H24BClN2O2S

Molecular Weight

366.7 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-5-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H24BClN2O2S/c1-10(2)21-11(3)14(15(20-21)12-8-9-13(19)24-12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3

InChI Key

PZDXLTMVHFNMSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C3=CC=C(S3)Cl)C(C)C)C

Origin of Product

United States

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